molecular formula C22H23ClN4O3S2 B2940767 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 894949-74-7

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No. B2940767
CAS RN: 894949-74-7
M. Wt: 491.02
InChI Key: WNSHHBUONVNWGX-UHFFFAOYSA-N
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Description

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H23ClN4O3S2 and its molecular weight is 491.02. The purity is usually 95%.
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Scientific Research Applications

Crystallography and Structural Analysis

Research in crystallography has explored the structural characteristics of compounds related to "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide". Studies have revealed insights into the molecular conformations and hydrogen bonding patterns of these compounds, which are crucial for understanding their biological and chemical properties. For instance, Subasri et al. (2016) detailed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformation and intramolecular hydrogen bonding stabilizing the structure Subasri et al., 2016.

Antitumor and Antimicrobial Applications

Compounds with structural similarities to "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide" have been evaluated for their antitumor and antimicrobial potentials. For example, Alqasoumi et al. (2009) synthesized novel derivatives to assess their antitumor activity, finding some compounds more effective than reference drugs Alqasoumi et al., 2009. Similarly, Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety for use as antimicrobial agents, highlighting the importance of these compounds in drug development Darwish et al., 2014.

Molecular Docking and Drug Design

The role of similar compounds in drug design has been explored through molecular docking studies, which help understand the interaction between these molecules and biological targets. For instance, He et al. (2007) conducted a study on pyrimidinylthiobenzoates, which are important herbicides targeting acetohydroxyacid synthase, using molecular docking to identify bioactive conformations He et al., 2007.

Synthesis and Characterization

The synthesis and characterization of these compounds are fundamental to their applications in scientific research. Studies have detailed various synthetic routes and characterized the resulting compounds through spectral and elemental analyses, providing a foundation for further exploration of their potential uses Sharma et al., 2018.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for pyrimidine derivatives

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it is plausible that it may bind to its target protein or enzyme, thereby modulating its activity . The presence of a sulfonyl group could potentially enhance the compound’s binding affinity to its target.

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. Given the compound’s structure, it may potentially interfere with pathways involving pyrimidine metabolism or signal transduction

Result of Action

It is likely that the compound’s effects would be dependent on its specific targets and the biochemical pathways it affects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the ionization state of the compound and thus its interaction with its target . Similarly, high temperatures could potentially destabilize the compound, while the presence of other molecules could either facilitate or hinder its action.

properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S2/c1-13(2)15-5-7-16(8-6-15)32(29,30)19-11-25-22(27-21(19)24)31-12-20(28)26-18-9-4-14(3)10-17(18)23/h4-11,13H,12H2,1-3H3,(H,26,28)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSHHBUONVNWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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